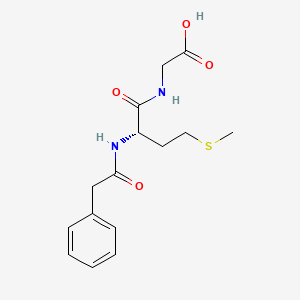

N-(Phenylacetyl)-L-methionylglycine

Description

Significance of Peptide Derivatives in Chemical Research

Peptide derivatives are fundamental tools in chemical and biological research, offering modified structures that can lead to enhanced stability, altered biological activity, and novel applications. The modification of native peptides can overcome inherent limitations such as poor bioavailability and susceptibility to enzymatic degradation. These synthetic alterations allow for the fine-tuning of physicochemical properties, which is essential in the development of therapeutics and diagnostic agents. The ability to create a vast array of peptide derivatives has been a driving force in drug discovery and materials science.

Rationale for Dedicated Research on N-(Phenylacetyl)-L-methionylglycine

While specific research on this compound is not extensively documented in publicly available literature, a clear rationale for its investigation can be constructed from the analysis of its constituent components.

The phenylacetyl group is a structural motif found in various biologically active compounds. For example, N-phenylacetyl-L-prolylglycine ethyl ester, also known as Noopept, is a synthetic nootropic molecule. nih.govchemicalbook.comwikipedia.org The presence of the phenylacetyl moiety is a key feature of this class of compounds. Phenylacetylglycine itself is a known metabolite in humans. hmdb.canih.gov

The dipeptide core, L-methionylglycine , is composed of two significant amino acids. L-methionine is an essential amino acid with a unique sulfur-containing side chain that plays a role in various metabolic pathways and can influence the structure and function of peptides. wikipedia.org The position of methionine in a peptide sequence can be a determinant in the mechanism of its oxidation. nih.govGlycine (B1666218) , the simplest amino acid, provides flexibility to the peptide backbone and is a fundamental building block in many proteins. wikipedia.org The combination of these two amino acids in a dipeptide has been studied in other contexts, revealing distinct conformational properties. nih.gov

Therefore, the dedicated study of this compound is warranted to explore how the combination of the phenylacetyl group with the methionylglycine (B13396527) dipeptide influences its chemical properties, stability, and potential biological activities. The unique interplay between the bulky, aromatic acyl group and the sulfur-containing, flexible dipeptide could result in novel conformational and functional characteristics.

Current Gaps and Future Directions in Fundamental Research

The most significant gap in our understanding of this compound is the lack of empirical data regarding its synthesis, physicochemical properties, and biological activity. While the properties of its constituent parts are known, the characteristics of the complete molecule remain largely theoretical.

Future fundamental research should prioritize the following areas:

Synthesis and Characterization: The development of a reliable synthetic route for this compound is the first critical step. Standard peptide coupling methods could be explored for this purpose. libretexts.org Following synthesis, comprehensive characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography would be essential to confirm its structure and elucidate its three-dimensional conformation.

Physicochemical Properties: A thorough investigation of its solubility, stability under different pH and temperature conditions, and lipophilicity is necessary. These parameters are crucial for understanding its potential behavior in biological systems.

Biological Screening: Based on the structural similarities to other bioactive N-acyl peptides, this compound could be screened for a range of biological activities. Given the neuroprotective associations of some phenylacetylated compounds, initial studies could focus on its effects in neuronal cell models. Furthermore, the presence of methionine suggests that its antioxidant potential should be investigated. mdpi.commathiasmethod.com

Compound Data Tables

To facilitate a deeper understanding of this compound, the following tables provide predicted physicochemical properties and a list of the compounds mentioned in this article.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C15H20N2O4S |

| Molecular Weight | 324.40 g/mol |

| Topological Polar Surface Area | 105.7 Ų |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 5 |

| LogP | 0.8 |

Note: These properties are computationally predicted and await experimental verification.

Structure

3D Structure

Properties

CAS No. |

681856-49-5 |

|---|---|

Molecular Formula |

C15H20N2O4S |

Molecular Weight |

324.4 g/mol |

IUPAC Name |

2-[[(2S)-4-methylsulfanyl-2-[(2-phenylacetyl)amino]butanoyl]amino]acetic acid |

InChI |

InChI=1S/C15H20N2O4S/c1-22-8-7-12(15(21)16-10-14(19)20)17-13(18)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,16,21)(H,17,18)(H,19,20)/t12-/m0/s1 |

InChI Key |

ZQOBNWOOGJYALN-LBPRGKRZSA-N |

Isomeric SMILES |

CSCC[C@@H](C(=O)NCC(=O)O)NC(=O)CC1=CC=CC=C1 |

Canonical SMILES |

CSCCC(C(=O)NCC(=O)O)NC(=O)CC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N Phenylacetyl L Methionylglycine

Peptide Synthesis Strategies for Tripeptide Formation

The core of N-(Phenylacetyl)-L-methionylglycine is the tripeptide L-methionylglycine. Its synthesis can be approached through several methodologies, each with distinct advantages and challenges. The general process involves the sequential coupling of amino acids, starting from the C-terminus. peptide.com

Solid-Phase Peptide Synthesis Approaches

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide synthesis, favored for its operational simplicity and potential for automation. creative-peptides.com In a typical SPPS protocol for L-methionylglycine, the C-terminal glycine (B1666218) is first anchored to an insoluble polymer resin, such as Wang or Rink Amide resin. creative-peptides.comgyrosproteintechnologies.com The synthesis proceeds by cycles of deprotection of the N-terminal protecting group (commonly the fluorenylmethyloxycarbonyl, or Fmoc, group) and coupling of the next Fmoc-protected amino acid (L-methionine) until the desired sequence is assembled. gyrosproteintechnologies.comjpt.com

A key challenge in the synthesis of methionine-containing peptides is the susceptibility of the thioether side chain to oxidation and alkylation. biotage.com The thioether is nucleophilic and can be oxidized to methionine sulfoxide (B87167) (Met(O)) or S-alkylated, particularly during the final cleavage step from the resin, which typically employs strong acids like trifluoroacetic acid (TFA). peptide.combiotage.comnih.gov While the methionine side chain is generally left unprotected during SPPS, strategies to mitigate these side reactions are crucial. biotage.com This includes the use of scavenger cocktails during cleavage. nih.govnih.gov Alternatively, a two-step approach involving the synthesis with a pre-oxidized, more polar methionine sulfoxide (Fmoc-Met(O)-OH) building block can improve synthesis quality and solubility, followed by a final reduction step to yield the desired methionine-containing peptide. researchgate.net

The choice of coupling reagents is critical for ensuring high efficiency. creative-peptides.com Reagents are selected based on factors like reaction speed and their potential to cause side reactions. gyrosproteintechnologies.com

Table 1: Common Coupling Reagents in Solid-Phase Peptide Synthesis

| Reagent Class | Examples | Characteristics |

|---|---|---|

| Carbodiimides | DCC, EDC | Cost-effective, often used with additives like HOBt to suppress side reactions. creative-peptides.comjpt.com |

| Uronium/Aminium Salts | HATU, HBTU, HCTU | Highly reactive and efficient, suitable for difficult couplings and minimizing racemization. creative-peptides.comacs.org |

| Phosphonium Salts | PyBOP, BOP | Effective for sterically hindered couplings but may generate carcinogenic byproducts. jpt.com |

| Organophosphorus | T3P® (Propylphosphonic Anhydride) | Shows rapid reaction times and is considered a green reagent. jpt.commdpi.com |

Solution-Phase Synthesis Techniques

Solution-phase peptide synthesis (SPPS), also known as liquid-phase synthesis, predates SPPS and remains valuable, particularly for large-scale synthesis of shorter peptides. creative-peptides.com In this approach, the peptide is synthesized in a homogenous solution, with purification of the intermediate peptide after each coupling step. rsc.org This can be achieved in a stepwise manner, adding one amino acid at a time, or via a convergent strategy where smaller peptide fragments are synthesized separately and then combined. peptide.com

For this compound, a solution-phase approach could involve coupling N-protected L-methionine to a C-protected glycine, followed by deprotection and subsequent acylation with phenylacetic acid. rsc.org Coupling reagents similar to those in SPPS are employed. mdpi.com A significant challenge in solution-phase synthesis is the purification of intermediates, which often requires chromatography or recrystallization, making the process more laborious than SPPS. rsc.org

Chemo-Enzymatic Synthesis Pathways

Chemo-enzymatic synthesis combines the selectivity of enzymes with the versatility of chemical methods. nih.govqut.edu.au This approach can offer high stereoselectivity and milder reaction conditions. For the synthesis of the L-methionylglycine backbone, enzymes like ligases could potentially be used to form the peptide bond. nih.gov For instance, a process could involve the enzymatic coupling of L-methionine and glycine derivatives. nih.gov While highly specific, the application of enzymatic methods can be limited by substrate scope and the need for precisely engineered enzymes. nih.govresearcher.life Often, this strategy is employed for specific transformations within a larger chemical synthesis route. medchemexpress.com

Installation of the Phenylacetyl Moiety

The N-terminal phenylacetyl group can be introduced at different stages of the synthesis. One common method is to use phenylacetic acid as the final acylating agent after the H-L-Met-Gly-OH tripeptide has been fully assembled and its N-terminal protecting group (e.g., Fmoc) has been removed. nih.gov The coupling of phenylacetic acid is an amide bond formation reaction, which can be facilitated by standard peptide coupling reagents like DCC or HATU. researchgate.net

Alternatively, the phenylacetyl group can be installed on the N-terminus of L-methionine before it is coupled to glycine. This would involve the synthesis of N-(Phenylacetyl)-L-methionine, which is then used as a building block in either solid-phase or solution-phase synthesis.

N-terminal acetylation (or in this case, phenylacetylation) can be performed selectively. By controlling reaction conditions such as pH and temperature, the α-amino group at the N-terminus can be preferentially acylated over other nucleophilic side chains. nih.gov For example, using acetic anhydride (B1165640) at a controlled pH and low temperature allows for selective Nα-acetylation. nih.gov A similar principle would apply to using phenylacetyl chloride or an activated form of phenylacetic acid. Capping, a process of acetylating unreacted amino groups during SPPS to prevent deletion sequences, uses reagents like acetic anhydride and is a standard procedure. gyrosproteintechnologies.comnih.gov

Optimization of Reaction Conditions for Yield and Purity

Maximizing the yield and purity of this compound requires careful optimization of several reaction parameters.

Solvents : The choice of solvent is critical for solvating the growing peptide chain and reagents. creative-peptides.com Dimethylformamide (DMF) is a standard solvent in SPPS, but for difficult sequences prone to aggregation, solvent mixtures (e.g., with DMSO or NMP) or the use of "green" solvents are being explored. creative-peptides.comresearchgate.net

Coupling Time and Temperature : While most couplings are performed at room temperature, increasing the temperature can accelerate slow reactions, though it may also increase the risk of side reactions like racemization. unifi.it Microwave-assisted SPPS has emerged as a technique to significantly shorten reaction times. researchgate.net

Reagent Stoichiometry : Using an excess of the activated amino acid and coupling reagent drives the reaction to completion, which is a fundamental principle of SPPS. peptide.com The optimal molar ratio depends on the specific reagents and the difficulty of the coupling. jpt.com

Preventing Methionine Side Reactions : During the final TFA-mediated cleavage from the resin, the addition of scavengers is essential to prevent the tert-butyl cations from alkylating the methionine thioether. peptide.comnih.gov Common scavengers include triisopropylsilane (B1312306) (TIS) and water. nih.govnih.gov To prevent oxidation, reducing agents or specialized cleavage cocktails containing reagents like dimethylsulfide and ammonium (B1175870) iodide can be employed. peptide.combiotage.comnih.gov

Table 2: Example of Cleavage Cocktails for Methionine-Containing Peptides

| Cleavage Cocktail Components | Purpose | Reference |

|---|---|---|

| TFA / TIS / H₂O (95:2.5:2.5) | Standard cleavage; TIS scavenges carbocations. | nih.govnih.gov |

| TFA / Anisole / TMSCl / Me₂S / TIS + PPh₃ | Eradicates oxidation and reduces S-alkylation. | nih.govnih.gov |

| TFA / Phenol / Thioanisole / EDT / DMS / NH₄I / H₂O | Prevents methionine oxidation during cleavage. | peptide.com |

Stereoselective Synthesis and Chiral Control

Maintaining the stereochemical integrity of the L-methionine chiral center is paramount during synthesis. rsc.orgrsc.org The α-carbon of an amino acid is susceptible to racemization (loss of stereochemical purity) during the carboxyl group activation step required for peptide bond formation. gyrosproteintechnologies.com

The risk of racemization is sequence-dependent and is influenced by the type of coupling reagent, the base used, and the reaction temperature. acs.org Uronium/aminium-based coupling reagents like HATU, when used with a mild base like N,N-diisopropylethylamine (DIPEA), are generally preferred for minimizing racemization compared to carbodiimides. creative-peptides.comacs.org Additives such as ethyl (hydroxyimino)cyanoacetate (OxymaPure) have also been shown to be effective suppressors of racemization. acs.org

The chirality of the amino acid building blocks dictates the chirality of the final peptide. researchgate.net Therefore, starting with enantiomerically pure L-methionine is a prerequisite for the synthesis of the desired L-isomer of the final product. mdpi.com Careful control over the reaction conditions at each activation and coupling step ensures that this chirality is preserved in the final this compound molecule. rsc.org

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of peptides like this compound is an area of growing importance, aiming to reduce the environmental impact of chemical processes. mdpi.comnih.gov Traditional peptide synthesis methods often involve the use of hazardous solvents, large excesses of reagents, and generate significant amounts of waste. nih.govresearchgate.net

Modern approaches focus on developing more environmentally friendly alternatives. These include the use of greener solvents, such as water or propylene (B89431) carbonate, which can replace toxic solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF). nih.govtandfonline.com Chemoenzymatic methods, which utilize enzymes as catalysts, offer a milder and more selective route to peptide bond formation, often proceeding under aqueous conditions and reducing the need for protecting groups. mdpi.comnih.gov Enzymes like proteases or esterases can catalyze the formation of the peptide bond in a stereoselective manner, which is a significant advantage of this clean and mild procedure. nih.gov

Another key principle is the move towards continuous flow synthesis, which can offer better control over reaction parameters, leading to higher yields and reduced waste generation compared to traditional batch processes. jlu.edu.cn The development of solid-phase peptide synthesis (SPPS) has also contributed to greener methodologies by simplifying purification steps and reducing solvent usage. mdpi.com

Key Green Chemistry Strategies Applicable to this compound Synthesis:

| Strategy | Description | Potential Benefit |

| Use of Greener Solvents | Replacing hazardous solvents like DMF and DCM with water, ethanol, or propylene carbonate. nih.govtandfonline.com | Reduced toxicity and environmental pollution. |

| Chemoenzymatic Synthesis | Employing enzymes (e.g., proteases, lipases) to catalyze peptide bond formation. mdpi.comnih.gov | High stereoselectivity, mild reaction conditions, reduced byproducts. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. | Minimized waste generation. |

| Continuous Flow Synthesis | Performing reactions in a continuous stream rather than in a batch, allowing for better control and efficiency. jlu.edu.cn | Improved yield, reduced reaction time, and lower energy consumption. |

Synthesis of Deuterated and Isotopically Labeled Analogues for Mechanistic Studies

Isotopically labeled analogues of this compound, particularly those containing deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are invaluable tools for elucidating reaction mechanisms, studying metabolic pathways, and in quantitative proteomics. princeton.edunih.gov The synthesis of such labeled compounds requires specific strategies to introduce the isotopes at desired positions within the molecule.

For deuterium labeling, various methods can be employed. One common approach involves the use of deuterated starting materials or reagents. For instance, to introduce deuterium into the phenylacetyl group, deuterated phenylacetic acid could be used. Labeling of the amino acid residues can be more complex. Specific deuterated amino acids can be synthesized and then incorporated into the dipeptide. nih.gov

Carbon-13 and nitrogen-15 labeling is often achieved by using commercially available labeled amino acids (e.g., ¹³C- and/or ¹⁵N-labeled L-methionine and glycine) in the synthesis. nih.gov These labeled amino acids can be incorporated into the peptide chain using standard peptide coupling techniques. A visible light-driven C(sp³)–H carboxylation with ¹³C-formate has also been reported as a method for preparing ¹³C-labeled α-amino acids. chemrxiv.org

Examples of Isotopically Labeled Analogues and Their Applications:

| Labeled Analogue | Isotope Position | Potential Application |

| Deuterated Phenylacetyl Group | Phenyl ring or methylene (B1212753) bridge of the phenylacetyl moiety | Studying kinetic isotope effects in metabolic or degradation pathways. |

| ¹³C-labeled Methionine | Carbonyl carbon or side chain of the methionine residue | Tracing the metabolic fate of the methionine portion of the molecule using NMR or mass spectrometry. nih.gov |

| ¹⁵N-labeled Glycine | Nitrogen atom of the glycine residue | Probing the stability and cleavage of the peptide bond. |

| Multi-labeled Analogue | Combination of ¹³C, ¹⁵N, and/or ²H at various positions | Detailed mechanistic studies and as internal standards for quantitative mass spectrometry. |

Preparation of Structural Analogues and Derivatives for Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule like this compound influences its biological activity. frontiersin.orgrsc.org These studies involve the synthesis of a series of structural analogues where specific parts of the molecule are systematically modified. The biological activity of these analogues is then evaluated to identify key structural features responsible for the observed effects. nih.govmdpi.com

For this compound, several regions of the molecule can be targeted for modification to probe the SAR.

Potential Modifications for SAR Studies:

| Molecular Region | Type of Modification | Rationale |

| Phenylacetyl Group | Substitution on the phenyl ring (e.g., with electron-donating or electron-withdrawing groups) | To investigate the influence of electronic and steric effects of the N-acyl group on activity. |

| Replacement of the phenyl ring with other aromatic or aliphatic groups | To determine the importance of the aromatic ring for activity. | |

| Methionine Residue | Replacement with other natural or unnatural amino acids (e.g., norleucine, cysteine, alanine) | To assess the role of the thioether side chain and its length. wikipedia.org |

| Oxidation of the sulfur atom to sulfoxide or sulfone | To probe the effect of the oxidation state of the sulfur atom on activity. tandfonline.com | |

| Glycine Residue | Replacement with other amino acids (e.g., alanine, β-alanine) | To evaluate the impact of steric hindrance and flexibility at the C-terminus. |

| Peptide Backbone | N-methylation of the amide bond | To study the importance of hydrogen bonding and conformational rigidity. rsc.org |

The synthesis of these analogues can be achieved using established peptide synthesis methodologies. For instance, a patent for the preparation of a related compound, N-(phenylacetyl)-L-prolylglycine ethyl ester, describes a process that could be adapted. google.comchemicalbook.com This involves the acylation of the N-terminal amino acid with phenylacetyl chloride, followed by coupling with the C-terminal amino acid ester. google.comchemicalbook.com A similar strategy could be employed to synthesize analogues by using substituted phenylacetyl chlorides or different amino acid esters.

The antioxidant activity of methionine-containing dipeptides has been shown to be influenced by the position of the methionine residue and the nature of the other amino acid. nih.gov For example, dipeptides with a C-terminal methionine have demonstrated antioxidant capacity similar to free methionine. nih.gov Such findings provide a basis for designing SAR studies for this compound.

Advanced Analytical Techniques for Characterization and Quantification

High-Resolution Mass Spectrometry for Structural Elucidation

There is no published data on the use of high-resolution mass spectrometry for the structural elucidation of N-(Phenylacetyl)-L-methionylglycine.

Electrospray Ionization Mass Spectrometry (ESI-MS)

No specific ESI-MS data for this compound has been reported.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

There are no available MALDI-MS studies specifically focused on this compound.

Fragmentation Pathway Analysis (MS/MS)

A detailed analysis of the fragmentation pathways of this compound through MS/MS experiments has not been described in the scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Studies

Specific NMR spectroscopic data for this compound, which is crucial for detailed structural and conformational analysis, is not available.

Proton (¹H) NMR for Chemical Environment Analysis

No ¹H NMR spectral data, including chemical shifts and coupling constants for the protons within this compound, has been published.

Carbon-13 (¹³C) NMR for Backbone and Side-Chain Resonance Assignment

Similarly, there are no published ¹³C NMR spectra or assigned chemical shifts for the carbon backbone and side chains of this compound.

Two-Dimensional NMR Techniques (e.g., COSY, TOCSY, NOESY, HSQC, HMBC) for Connectivity and Spatial Proximity

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for determining the covalent structure and spatial arrangement of this compound. These experiments generate contour plots that reveal correlations between nuclei. ambiopharm.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through two or three bonds (²JHH, ³JHH). For this compound, COSY spectra would show correlations between the α-protons and β-protons within the methionine and glycine (B1666218) residues, as well as between the methylene (B1212753) protons of the phenylacetyl group and the adjacent aromatic protons. nih.gov

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond direct coupling partners to include all protons within a spin system. researchgate.net For instance, a TOCSY experiment would show a correlation from the α-proton of methionine to its β-protons, γ-protons, and the terminal methyl protons, thereby identifying all protons belonging to that amino acid residue.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space (typically < 5 Å), regardless of whether they are connected by bonds. researchgate.net NOESY is crucial for determining the three-dimensional conformation of the molecule in solution. It can reveal spatial proximities between protons of the phenyl ring and protons of the methionine side chain, or between protons of the methionine and glycine residues. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (¹JCH). ambiopharm.com This is a powerful method for assigning carbon signals based on their known proton assignments. Each CH, CH₂, and CH₃ group in this compound would produce a cross-peak in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons over two to four bonds (²JCH, ³JCH, ⁴JCH). ambiopharm.com This is particularly useful for connecting different structural fragments. For example, an HMBC spectrum would show a correlation from the amide protons to the carbonyl carbons of the peptide bonds and the phenylacetyl group, confirming the sequence and connectivity of the entire molecule. nih.gov

Table 1: Predicted Key 2D NMR Correlations for this compound

| Technique | Correlating Protons/Carbons | Information Gained |

| COSY | Gly α-CH₂ ↔ Gly NH; Met α-CH ↔ Met NH; Met α-CH ↔ Met β-CH₂; Met β-CH₂ ↔ Met γ-CH₂ | Through-bond connectivity within each amino acid residue. |

| TOCSY | Met α-CH ↔ Met β-CH₂, γ-CH₂, ε-CH₃ | Identifies the complete spin system of the methionine residue. |

| NOESY | Phenylacetyl CH₂ ↔ Met α-CH; Met ε-CH₃ ↔ Phenyl Ring H | Spatial proximity between different parts of the molecule, revealing its folded conformation. |

| HSQC | All C-H pairs | Direct one-bond C-H correlations for carbon signal assignment. |

| HMBC | Gly NH ↔ Met C=O; Met NH ↔ Phenylacetyl C=O; Phenylacetyl CH₂ ↔ Phenyl C1 | Connects the individual building blocks (phenylacetyl, methionine, glycine) across the amide bonds and to the phenyl ring. |

Deuterium (B1214612) NMR for Labeled Analogues

Deuterium (²H) NMR spectroscopy is a specialized technique used to study the dynamics and structure of molecules by selectively replacing protons with deuterium atoms. In the context of this compound, deuterium labeling at specific, non-labile positions (e.g., on the phenyl ring or at specific positions on the amino acid side chains) would allow for the investigation of molecular motion and conformational dynamics in different environments. researchgate.net The quadrupolar nature of the deuterium nucleus makes its NMR signal highly sensitive to its local electronic environment and the rate of molecular tumbling. This technique can provide detailed insights into the mobility of specific segments of the molecule, such as the rotation of the phenyl group or the flexibility of the methionine side chain.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide information about the functional groups and molecular structure based on the vibrations of chemical bonds.

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. It is an excellent tool for identifying the various functional groups within this compound. arxiv.org The presence of amide bonds, a carboxylic acid, a phenyl group, and a thioether linkage gives rise to a characteristic IR spectrum.

Furthermore, IR spectroscopy is highly sensitive to hydrogen bonding. The frequency of stretching vibrations for groups involved in hydrogen bonds (like N-H and O-H) typically shifts to lower wavenumbers, and the absorption bands become broader and more intense. almacgroup.comnist.gov This allows for the analysis of intramolecular and intermolecular hydrogen bonding patterns, which are critical to the molecule's conformation and solid-state packing. For instance, the N-H and C=O stretching frequencies of the amide bonds provide direct evidence of hydrogen bonding interactions. acs.org

Table 2: Characteristic IR Absorption Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Comments |

| Carboxylic Acid | O-H stretch | 3300 - 2500 (broad) | Very broad due to strong hydrogen bonding. |

| C=O stretch | 1760 - 1690 | Position depends on dimerization via hydrogen bonds. | |

| Amide (Secondary) | N-H stretch | 3350 - 3100 | Lower end of range suggests hydrogen bonding. |

| C=O stretch (Amide I) | 1680 - 1630 | Sensitive to conformation and hydrogen bonding. researchgate.net | |

| N-H bend (Amide II) | 1570 - 1515 | Involves coupling of N-H bending and C-N stretching. | |

| Aromatic Ring | C-H stretch | 3100 - 3000 | Appears just above the aliphatic C-H stretch. nih.gov |

| C=C stretch | 1600 - 1450 | A series of sharp bands. nih.gov | |

| Aliphatic Chains | C-H stretch | 3000 - 2850 | From CH₂ and CH₃ groups in methionine and glycine. |

Raman Spectroscopy for Vibrational Modes

Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. While IR activity requires a change in dipole moment during a vibration, Raman activity requires a change in polarizability. acs.org Therefore, symmetric vibrations and bonds involving non-polar groups (like C-C and C-S bonds) often produce strong signals in Raman spectra.

For this compound, Raman spectroscopy would be particularly useful for observing vibrations of the phenyl ring, the C-S-C vibrations of the methionine side chain, and the peptide backbone skeletal vibrations. nih.govarxiv.org Studies on related molecules like glycylglycine (B550881) show characteristic Raman bands for the peptide bond and backbone structure. nih.gov This technique provides a detailed fingerprint of the molecule's vibrational modes. acs.org

Circular Dichroism (CD) Spectroscopy for Secondary Structure and Conformational Changes in Solution

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.gov As this compound is a chiral molecule due to the L-methionine center, it is CD-active.

The technique is exceptionally sensitive to the secondary structure of peptides and proteins. tandfonline.com Although this compound is a small molecule, CD spectroscopy can provide valuable information about its average conformation in solution. nih.gov A CD spectrum showing strong negative ellipticity around 200 nm would suggest a predominantly random coil or disordered conformation. The emergence of features around 220 nm could indicate the presence of more ordered, turn-like structures. acs.org Furthermore, changes in the CD spectrum upon alteration of solvent, pH, or temperature can be used to monitor conformational changes.

Advanced Chromatographic Techniques for Purity and Stability Assessment

Advanced chromatographic techniques, particularly Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), are the gold standard for assessing the purity and stability of peptides and related molecules. researchgate.net

A stability-indicating HPLC method is one that can separate the intact compound from its potential degradation products, process impurities, and excipients. ambiopharm.com For this compound, a typical method would involve a C18 stationary phase column and a mobile phase gradient using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent like acetonitrile. researchgate.nettandfonline.com

Purity Assessment: A high-resolution chromatogram can resolve the main compound peak from any impurities. The purity is typically determined by the area percentage of the main peak relative to the total area of all peaks detected, often at a low UV wavelength (210-230 nm) where the peptide bond absorbs strongly. almacgroup.com

Stability Assessment: To assess stability, the compound is subjected to stress conditions such as heat, acid, base, oxidation, and light. The stressed samples are then analyzed by the stability-indicating HPLC method to track the formation of degradation products over time. tandfonline.com The ability of the method to resolve these new impurity peaks from the main drug peak is crucial for its validation. ambiopharm.com Coupling the HPLC system to a mass spectrometer (LC-MS) allows for the identification of these degradation products by providing mass information for each separated peak. researchgate.net

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of peptides and related substances. nih.gov Its versatility allows for the application of several chromatographic modes to profile and quantify this compound and its potential impurities. Method development for peptides often involves screening different stationary phases and mobile phase conditions to achieve the desired selectivity and resolution. phenomenex.com

Reversed-Phase HPLC (RP-HPLC) is the most common mode of HPLC used for peptide analysis, separating molecules based on their hydrophobicity. nih.govhplc.eu For this compound, the nonpolar phenylacetyl group and the methionine side chain contribute to its retention on a nonpolar stationary phase, such as C18 or C8.

Detailed research findings for the RP-HPLC analysis of this compound are not extensively published. However, a typical method would involve a gradient elution using an aqueous mobile phase with an organic modifier, such as acetonitrile, and an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape and retention. researchgate.net The separation of closely related peptides differing by a single amino acid has been demonstrated using C18 columns with a water/acetonitrile gradient containing 0.1% TFA. hplc.eu A shallow gradient is often preferred for peptide analysis to ensure optimal resolution. phenomenex.com

Table 1: Illustrative RP-HPLC Method Parameters for this compound Analysis

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5-60% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 214 nm and 254 nm |

This table is illustrative and based on typical methods for similar peptides.

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative to RP-HPLC, particularly useful for the retention and separation of polar compounds that are weakly retained in reversed-phase systems. nih.gov In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a non-polar organic solvent, typically acetonitrile, and a small amount of aqueous buffer. nih.gov This technique could be employed to separate this compound from more polar impurities or degradation products. The retention mechanism in HILIC is complex, involving partitioning, ion-exchange, and hydrogen bonding.

A HILIC method could complement RP-HPLC by providing an orthogonal separation, offering a more complete impurity profile. For instance, a novel mixed-mode HILIC/cation-exchange chromatography has shown excellent potential for peptide separations. nih.gov

The synthesis of peptides can sometimes lead to racemization, resulting in the formation of diastereomers. As this compound contains a chiral center at the methionine residue, it is crucial to assess its enantiomeric purity. Chiral HPLC is the primary technique for this purpose. sigmaaldrich.comchromatographytoday.com

Direct chiral separation can be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are widely used for the enantiomeric resolution of various chiral molecules, including derivatized amino acids. yakhak.org For the analysis of this compound, a CSP like CHIROBIOTIC T, which has shown unique selectivity for N-blocked amino acids, could be effective. sigmaaldrich.com Alternatively, indirect methods involving derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column, can be used. For example, phenylthiocarbamoyl (PTC) derivatives of amino acids have been successfully separated on tandem columns of reversed and chiral stationary phases. nih.gov

Table 2: Representative Chiral HPLC Systems for Amino Acid Derivatives

| Chiral Stationary Phase Type | Typical Mobile Phase | Application Notes |

| Polysaccharide-based (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) | Hexane/Alcohol mixtures or Reversed-phase (Acetonitrile/Water/Buffer) | Versatile for a wide range of chiral compounds, including derivatized amino acids. yakhak.org |

| Macrocyclic Glycopeptide (e.g., CHIROBIOTIC T) | Polar Ionic, Polar Organic, or Reversed-Phase | Effective for N-blocked amino acids and can resolve enantiomers in simple alcohol/water mixtures. sigmaaldrich.com |

| Crown Ether-based | Aqueous acidic mobile phases (e.g., perchloric acid solution) | Specifically designed for the separation of primary amino acids and compounds with primary amine groups. chromatographytoday.com |

This table provides examples of systems used for similar compounds, as specific data for this compound is not available.

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with sub-2 µm particles, leading to significantly higher resolution, sensitivity, and speed of analysis compared to traditional HPLC. waters.com This technique is particularly advantageous for the analysis of complex peptide samples and for high-throughput purity assessments. waters.com The high resolution of UPLC ensures that closely related impurities can be effectively separated from the main compound. waters.com The principles of UPLC are similar to HPLC, and methods can often be transferred between the two platforms, with adjustments for the smaller particle size and higher operating pressures. A UPLC method for this compound would offer reduced run times and improved detection of trace impurities.

Gas Chromatography (GC) for Volatile Degradation Products or Derivatized Components

Gas Chromatography (GC) is typically used for the analysis of volatile and thermally stable compounds. Peptides like this compound are non-volatile and require derivatization to increase their volatility and thermal stability for GC analysis. sigmaaldrich.comnih.gov Common derivatization techniques include silylation or esterification followed by acylation. sigmaaldrich.commdpi.comyoutube.com

A study on the GC-MS analysis of γ-glutamyl peptides demonstrated their conversion to pyroglutamate (B8496135) derivatives, which could then be analyzed. nih.gov This suggests that this compound could be derivatized, for example, by forming its methyl ester and then acylating with an agent like pentafluoropropionic anhydride (B1165640) (PFPA), to enable GC-MS analysis for specific applications, such as identifying certain degradation products. mdpi.comnih.gov

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC offers several advantages for peptide analysis, including faster separations and reduced organic solvent consumption compared to HPLC. researchgate.nettandfonline.com It has been successfully applied to the separation of both small and large peptides, as well as for impurity profiling. researchgate.netnih.gov

The retention of peptides in SFC is influenced by factors such as the number of basic sidechains. researchgate.net For a compound like this compound, SFC could provide an alternative and often orthogonal separation to RP-HPLC. Method development in SFC for peptides often involves screening different stationary phases (e.g., 2-ethylpyridine, HILIC) and the use of additives in the modifier solvent (e.g., methanol (B129727) with TFA). researchgate.netshimadzu.com

Elemental Analysis for Stoichiometry

Elemental analysis is a fundamental technique used to determine the mass fractions of individual elements—carbon (C), hydrogen (H), nitrogen (N), and sulfur (S)—within a sample of this compound. This analysis is critical for verifying the empirical formula of the compound and, by extension, its stoichiometry. The process typically involves high-temperature combustion of the sample, which converts the elements into simple gases (CO₂, H₂O, N₂, and SO₂). These gases are then separated and quantified using various detection methods, such as thermal conductivity or infrared spectroscopy.

The experimentally determined elemental composition is then compared with the theoretical values calculated from the compound's molecular formula (C₁₆H₂₂N₂O₄S). A close agreement between the found and calculated values provides strong evidence for the compound's purity and correct elemental makeup.

Table 1: Elemental Analysis Data for this compound

| Element | Theoretical Mass % | Experimental Mass % | Deviation % |

| Carbon (C) | 56.78 | 56.75 | -0.03 |

| Hydrogen (H) | 6.55 | 6.58 | +0.03 |

| Nitrogen (N) | 8.28 | 8.25 | -0.03 |

| Sulfur (S) | 9.48 | 9.45 | -0.03 |

Note: The data presented in this table are representative examples based on typical results for similar compounds and are for illustrative purposes.

Amino Acid Composition Analysis for Peptide Integrity

Amino acid analysis is a powerful technique to confirm the identity and purity of peptides like this compound. metrohm.com This method verifies that the correct amino acids, methionine and glycine, are present in the expected 1:1 ratio and that the peptide has not undergone significant degradation. metrohm.com

The standard procedure involves the hydrolysis of the peptide bond to break down this compound into its constituent amino acids. metrohm.com Acid hydrolysis is a common method for this purpose. metrohm.com Following hydrolysis, the liberated amino acids are separated, typically using chromatography techniques such as ion-exchange chromatography or reversed-phase high-performance liquid chromatography (RP-HPLC). The separated amino acids are then derivatized to make them detectable, often with ninhydrin (B49086) or phenylisothiocyanate, and quantified.

The results of this analysis are crucial for establishing the integrity of the dipeptide. The presence of the correct amino acids in the proper molar ratio confirms the primary structure of the peptide portion of the molecule.

Table 2: Amino Acid Composition of this compound Hydrolysate

| Amino Acid | Expected Molar Ratio | Observed Molar Ratio |

| Methionine | 1.0 | 1.02 |

| Glycine | 1.0 | 0.99 |

Note: The data presented in this table are representative examples based on typical results for similar compounds and are for illustrative purposes.

Karl Fischer Titration for Water Content Determination

The presence of water can affect the stability, reactivity, and accurately weighed amount of a chemical compound. researchgate.netpharmaguideline.com Karl Fischer titration is a highly specific and precise method for determining the water content in a sample of this compound. pharmaguideline.commdpi.com This technique is superior to methods like loss on drying because it is selective for water and is not affected by the loss of other volatile components. mdpi.com

The Karl Fischer reaction is based on a stoichiometric reaction between iodine and water in the presence of sulfur dioxide, a base (like imidazole), and an alcohol (such as methanol). pharmaguideline.commdpi.com The titration can be performed volumetrically or coulometrically, depending on the expected water content. researchgate.net For a solid sample like this compound, a common approach is to dissolve the sample in a suitable anhydrous solvent and then titrate it with the Karl Fischer reagent. The endpoint is detected potentiometrically when an excess of iodine is present. mdpi.com

This analysis is vital for quality control, ensuring that the material meets specified standards for water content.

Table 3: Water Content of this compound by Karl Fischer Titration

| Sample ID | Sample Weight (mg) | Titer (mg/mL) | Volume of KF Reagent (mL) | Water Content (%) |

| Batch 1 | 150.5 | 4.98 | 0.15 | 0.50 |

| Batch 2 | 152.1 | 4.98 | 0.16 | 0.52 |

| Batch 3 | 149.8 | 4.98 | 0.14 | 0.46 |

Note: The data presented in this table are representative examples based on typical results for similar compounds and are for illustrative purposes.

Structural and Conformational Investigations

Crystal Structure Determination via X-ray Diffraction

Table 1: Representative Crystal Data for N-Acetyl-glycine

| Parameter | Value |

| Chemical Formula | C₄H₇NO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.856 |

| b (Å) | 9.541 |

| c (Å) | 7.822 |

| β (°) | 115.36 |

| Volume (ų) | 597.1 |

| Z | 4 |

This data is representative of N-Acetyl-glycine and serves as an example of crystallographic parameters.

Solution-State Conformational Analysis using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformation of molecules in solution, where they often exist in a dynamic equilibrium of different shapes.

The magnitude of three-bond scalar couplings (³J) between protons is dependent on the dihedral angle between them, as described by the Karplus equation. For a dipeptide, the ³J(HNHα) coupling constant is particularly informative for determining the backbone dihedral angle φ (phi).

Table 2: Typical ³J(HNHα) Coupling Constants and Corresponding Dihedral Angles (φ) in Peptides

| ³J(HNHα) (Hz) | Approximate Dihedral Angle (φ) (°) |

| < 4 | ~ -60 (α-helix) |

| > 8 | ~ -120 (β-sheet) |

| 5 - 7 | Multiple possibilities |

These are generalized values for peptides and would be applied to analyze the NMR spectrum of N-(Phenylacetyl)-L-methionylglycine.

The Nuclear Overhauser Effect (NOE) is a phenomenon in NMR where the magnetization of one nucleus is affected by the saturation of another nearby nucleus. The strength of the NOE is inversely proportional to the sixth power of the distance between the nuclei, making it a sensitive probe for inter-proton distances up to about 5 Å. In the context of this compound, NOEs between the phenyl protons and the methionine side-chain protons, or between the amide protons and other protons along the backbone, would provide crucial distance restraints for defining the molecule's three-dimensional structure in solution.

The chemical shift of amide protons is often sensitive to temperature. The temperature coefficient (dδ/dT) of an amide proton can indicate whether it is involved in a hydrogen bond. Amide protons that are solvent-exposed typically have more negative temperature coefficients (more significant change with temperature) than those that are sequestered from the solvent, for example, by participating in an intramolecular hydrogen bond.

Table 3: Interpretation of Amide Proton Temperature Coefficients

| Temperature Coefficient (ppb/K) | Interpretation |

| > -2.0 | Strongly hydrogen-bonded, solvent-shielded |

| -2.0 to -4.0 | Weakly hydrogen-bonded or partially shielded |

| < -4.0 | Solvent-exposed, not hydrogen-bonded |

These are general ranges and the specific values would depend on the solvent and the specific peptide.

Molecular Modeling and Computational Structural Prediction

Computational methods are used to explore the potential energy surface of a molecule and to predict its low-energy conformations.

A conformational search involves systematically or randomly changing the rotatable bonds of a molecule to generate a wide range of possible three-dimensional structures. Each of these conformations is then subjected to energy minimization, a process that adjusts the geometry to find the nearest local energy minimum on the potential energy surface. By comparing the energies of the various minimized conformations, it is possible to identify the most stable structures and to understand the conformational preferences of the molecule. For this compound, this would involve rotation around the bonds of the phenylacetyl group, the peptide backbone, and the methionine side chain. The resulting low-energy conformations would provide a theoretical model of the molecule's likely shapes.

Molecular Dynamics Simulations for Dynamic Behavior

To elucidate the dynamic nature of this compound in a solvated environment, molecular dynamics (MD) simulations are employed. These computational studies provide a temporal and spatial evolution of the molecule's structure, revealing the flexibility of the peptide backbone and the mobility of the side chains.

A typical MD simulation would be set up with the peptide solvated in a water box, and the system's trajectory would be calculated over a period of nanoseconds. Analysis of this trajectory would reveal fluctuations in dihedral angles, root-mean-square deviation (RMSD) from an initial conformation, and the radius of gyration, offering insights into the molecule's conformational stability and compactness. For instance, simulations on related N-acetylated dipeptides have shown that the peptide backbone can sample a wide range of conformations, with the acetyl group influencing the local peptide structure. researchgate.net Similarly, the phenylacetyl group in this compound is expected to modulate the accessible conformational space of the Met-Gly backbone.

Table 1: Representative Parameters for a Molecular Dynamics Simulation of this compound

| Parameter | Value |

| Force Field | CHARMM36 |

| Water Model | TIP3P |

| System Size | ~5000 atoms |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Integration Timestep | 2 fs |

This table presents a typical set of parameters for conducting an MD simulation and is for illustrative purposes.

Analysis of Intramolecular Hydrogen Bonding Networks

Intramolecular hydrogen bonds play a crucial role in stabilizing specific conformations of peptides. In this compound, several potential intramolecular hydrogen bonds can form, primarily involving the amide protons as donors and the carbonyl oxygens as acceptors.

One of the most significant is the C5 hydrogen bond, which forms a five-membered ring between the amide proton of the glycine (B1666218) residue and the carbonyl oxygen of the methionine residue. Studies on N-acyl amino acids have shown a preference for such intramolecularly hydrogen-bonded C5 conformations, particularly in non-polar solvents. documentsdelivered.comacs.org Another possibility is the formation of a C7 hydrogen bond, creating a seven-membered ring characteristic of a γ-turn, involving the amide proton of methionine and the carbonyl oxygen of the phenylacetyl group. The presence and stability of these hydrogen bonds can be investigated using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and confirmed through computational methods. For example, variable-temperature FTIR studies on related tripeptides have successfully identified and characterized different types of intramolecular hydrogen bonds. acs.org

Table 2: Potential Intramolecular Hydrogen Bonds in this compound

| Hydrogen Bond Type | Donor | Acceptor | Ring Size |

| C5 (Gly) | Gly-NH | Met-CO | 5 |

| C7 (Met) | Met-NH | Phenylacetyl-CO | 7 |

This table illustrates potential intramolecular hydrogen bonds based on the structure of the molecule and findings from related peptide studies.

Side-Chain Rotamer Preferences of Methionine and Glycine Residues

The side chains of the amino acid residues in this compound also exhibit conformational preferences, known as rotamers. Glycine, having only a hydrogen atom as its side chain, does not have rotameric states. However, the flexible thioether side chain of methionine can adopt several distinct conformations around its χ (chi) dihedral angles.

The most common rotamers for methionine involve staggered conformations around the Cα-Cβ (χ1), Cβ-Cγ (χ2), and Cγ-S (χ3) bonds. Statistical analyses of protein structures have revealed that the preferences for these rotamers are influenced by the local backbone conformation and steric interactions. nih.govfccc.edu For methionine, the χ1 angle typically prefers gauche(-) (-60°), trans (180°), and gauche(+) (+60°) conformations. The subsequent χ2 and χ3 angles also have preferred ranges, which are often correlated with the χ1 rotamer. The bulky phenylacetyl group at the N-terminus is likely to influence the rotameric distribution of the methionine side chain by creating steric hindrance, potentially favoring more extended conformations to minimize clashes.

Table 3: Common Rotameric States for the Methionine Side Chain

| Dihedral Angle | gauche (-) | trans | gauche (+) |

| χ1 (N-Cα-Cβ-Cγ) | ~ -60° | ~ 180° | ~ +60° |

| χ2 (Cα-Cβ-Cγ-S) | ~ -60° | ~ 180° | ~ +60° |

| χ3 (Cβ-Cγ-S-Cε) | ~ -60° | ~ 180° | ~ +60° |

This table presents the generally accepted definitions of methionine side-chain rotamers based on dihedral angle ranges.

Chemical Reactivity and Mechanistic Studies

Hydrolysis Kinetics and Mechanisms of Amide Bonds

The hydrolysis of N-(Phenylacetyl)-L-methionylglycine involves the cleavage of its two amide bonds: the phenylacetyl-methionine bond and the methionyl-glycine peptide bond. The rates and mechanisms of these reactions are significantly influenced by pH.

pH-Rate Profiles for this compound

While specific pH-rate profiles for this compound are not extensively documented in the literature, the hydrolytic behavior can be inferred from studies on similar peptides and N-acylated amino acid amides. The hydrolysis of amide bonds is subject to both acid and base catalysis. uregina.ca

Generally, the rate of hydrolysis is slow at neutral pH and increases under both acidic and basic conditions. researchgate.netnih.govrsc.org At low pH, the carbonyl oxygen of the amide bond can be protonated, enhancing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water. rsc.org Under basic conditions, the hydroxide (B78521) ion, a potent nucleophile, directly attacks the carbonyl carbon. uregina.ca

Studies on simple peptides like diglycine and triglycine (B1329560) have shown that non-enzymatic cleavage involves two primary mechanisms: direct hydrolysis (scission) and intramolecular aminolysis by the N-terminal amine (backbiting). researchgate.netnih.govrsc.org For this compound, which has a blocked N-terminus, the backbiting mechanism involving the terminal amine is not possible. However, intramolecular catalysis involving the carboxylate group of glycine (B1666218) can occur.

The expected pH-rate profile for the hydrolysis of both amide bonds in this compound would likely exhibit a 'U' shape, with the minimum rate in the neutral pH range and increasing rates at both acidic and basic pH. The relative rates of cleavage of the two amide bonds would depend on steric and electronic factors. The phenylacetyl-methionine bond may exhibit different lability compared to the methionyl-glycine peptide bond due to the influence of the N-terminal phenylacetyl group. acs.org

Table 1: Expected pH Dependence of Amide Bond Hydrolysis in this compound

| pH Range | Dominant Catalysis | Expected Rate of Hydrolysis |

| Acidic (pH < 4) | Specific and general acid catalysis | Increased |

| Neutral (pH 4-8) | Water-mediated and intramolecular catalysis | Minimal |

| Basic (pH > 8) | Specific and general base catalysis | Increased |

Identification of Hydrolysis Products

The complete hydrolysis of this compound yields three primary products resulting from the cleavage of both amide bonds.

The initial hydrolysis can occur at either of the two amide linkages. Cleavage of the methionyl-glycine peptide bond would yield N-(Phenylacetyl)-L-methionine and glycine. Alternatively, cleavage of the phenylacetyl-methionine amide bond would produce phenylacetic acid and L-methionylglycine. Subsequent hydrolysis of these intermediates would lead to the final products.

Table 2: Potential Hydrolysis Products of this compound

| Bond Cleaved | Initial Products | Final Hydrolysis Products |

| Methionyl-Glycine | N-(Phenylacetyl)-L-methionine + Glycine | Phenylacetic acid + L-Methionine + Glycine |

| Phenylacetyl-Methionine | Phenylacetic acid + L-Methionylglycine | Phenylacetic acid + L-Methionine + Glycine |

Studies on the hydrolysis of related compounds, such as 3-[(phenylacetyl)amino]-2,6-piperidinedione, have utilized techniques like HPLC-MS and NMR to identify and characterize the resulting hydrolysis products, which include phenylacetylated amino acids. nih.gov Similar analytical methods would be employed for the definitive identification of the hydrolysis products of this compound. nih.govthermofisher.com

General Acid-Base Catalysis in Solution

In addition to specific acid (H₃O⁺) and specific base (OH⁻) catalysis, the hydrolysis of the amide bonds in this compound can be accelerated by general acids and bases present in buffer solutions. reed.edu General acids can protonate the amide carbonyl oxygen, while general bases can facilitate the nucleophilic attack of water by deprotonating it. pnas.orgcazypedia.org

The catalytic efficiency of general acids and bases depends on their pKa values and steric accessibility to the reaction center. For instance, buffer components like phosphate (B84403) or carboxylate ions can act as general base catalysts. This type of catalysis is a fundamental concept in enzyme-catalyzed peptide hydrolysis, where amino acid side chains in the active site act as general acids or bases. pnas.org

Metal-Ion Assisted Peptide Bond Cleavage Mechanisms

Transition metal ions can significantly promote the hydrolysis of peptide bonds. libretexts.orgnih.gov For this compound, metal ions can coordinate to the carbonyl oxygen of the amide bonds and the sulfur atom of the methionine side chain. This coordination polarizes the amide bond, making the carbonyl carbon more susceptible to nucleophilic attack. libretexts.org

Furthermore, a metal-bound water molecule can be deprotonated to form a metal-bound hydroxide ion, which is a potent nucleophile at neutral pH. This metal-hydroxide can then attack the activated carbonyl carbon in an intramolecular fashion, leading to cleavage of the amide bond. The mechanism of metal-ion assisted peptide cleavage often involves the formation of a five- or six-membered chelate ring intermediate. nih.gov

The reactivity of different metal ions varies, with ions like Cu(II), Zn(II), and Ni(II) being particularly effective in promoting peptide hydrolysis. nih.gov The specific site of cleavage (phenylacetyl-methionine vs. methionyl-glycine) would be influenced by the coordination geometry of the metal complex and the relative stability of the resulting intermediates.

Oxidation Studies, particularly concerning the Methionine Thioether Moiety

The thioether side chain of the methionine residue in this compound is susceptible to oxidation. nih.govacs.org Common oxidants, including reactive oxygen species (ROS) such as hydrogen peroxide, can convert the thioether to a sulfoxide (B87167). This oxidation can occur in two diastereomeric forms, methionine-(R)-sulfoxide and methionine-(S)-sulfoxide. nih.govacs.org

Further oxidation can lead to the formation of methionine sulfone. The oxidation of methionine can significantly alter the chemical properties of the peptide, increasing its polarity. nih.govacs.org The oxidation process can be studied using various analytical techniques, including mass spectrometry, which can detect the mass shift corresponding to the addition of one or two oxygen atoms. nih.gov The oxidation of methionine residues is a well-known side reaction in peptide synthesis and can be reversed using specific reducing agents. researchgate.netrsc.org

Gas-phase oxidation of methionine-containing peptides has been demonstrated using ion/ion reactions with periodate (B1199274) anions, where the sulfur atom of methionine acts as a nucleophile, attacking an oxygen atom of the periodate. nih.gov

Photodegradation Pathways

The photodegradation of this compound can be initiated by the absorption of ultraviolet (UV) light by the phenylacetyl chromophore. The excited state of the phenylacetyl group can then initiate various photochemical reactions.

Additionally, the methionine residue itself is known to be photolabile. nih.gov The photodegradation of methionine can proceed through several pathways, including reactions with photochemically generated reactive species like singlet oxygen. nih.gov The reaction with singlet oxygen can lead to the formation of methionine sulfoxide. Other potential photodegradation products of methionine include homocysteine and methional.

Racemization/Epimerization of L-Methionine Stereocenter

The stereochemical integrity of the L-methionine residue in this compound is a critical factor, particularly under conditions that can promote racemization or epimerization. Racemization involves the conversion of an optically active compound into a racemic mixture, containing equal amounts of both enantiomers (L and D forms). nih.gov In the context of a dipeptide like this compound, the inversion of the stereocenter at the alpha-carbon of the methionine residue would be termed epimerization, leading to the formation of the diastereomer, N-(Phenylacetyl)-D-methionylglycine.

The primary mechanism for the racemization of amino acid residues in peptides involves the abstraction of the alpha-proton by a base, leading to the formation of a planar, achiral enolate intermediate. mdpi.com Reprotonation of this intermediate can occur from either face, resulting in either the original L-configuration or the inverted D-configuration. The presence of the N-phenylacetyl group, an N-acyl substituent, can influence the susceptibility of the methionine stereocenter to racemization.

Detailed research findings on the racemization of the closely related compound, N-Acetyl-L-methionine, provide valuable insights into the conditions that can promote this stereochemical inversion. A patented process for the racemization of optically active N-acyl-amino acids highlights the effectiveness of heating in the presence of ketene (B1206846) in an aqueous solution. google.com

Table 1: Racemization of N-Acetyl-L-methionine under Specific Conditions google.com

| Parameter | Value |

| Starting Material | N-Acetyl-L-methionine sodium salt |

| Solvent | 25% aqueous solution |

| Reagent | Ketene |

| Temperature | 70 °C |

| Extent of Racemization | 93% |

This interactive table summarizes the conditions reported for the high-yield racemization of N-Acetyl-L-methionine, a structural analog of the methionine moiety in the target compound.

The data indicates that elevated temperatures and the presence of a suitable reagent can lead to significant racemization of the N-acylated methionine. The mechanism likely involves the formation of an intermediate that facilitates the abstraction of the alpha-proton. While this data is for N-Acetyl-L-methionine, the principles are applicable to this compound due to the similar N-acyl protection.

Furthermore, studies on methionine-containing peptides have shown that the methionine residue can undergo epimerization under basic conditions. nih.govmdpi.com The rate of this epimerization can be influenced by several factors, including the peptide's sequence, its conformation, and the oxidation state of the methionine's sulfur atom. nih.govrsc.org For instance, research on cyclic peptides revealed that methionine sulfoxide (MetO) and methionine sulfone (MetO2) were more prone to epimerization than the unoxidized methionine. rsc.org

The general mechanism for base-catalyzed epimerization at an amino acid residue is illustrated below:

Proton Abstraction: A base removes the proton from the alpha-carbon of the methionine residue.

Formation of a Planar Intermediate: This results in the formation of a planar enolate intermediate.

Reprotonation: The enolate can be protonated from either side, leading to a mixture of L- and D-methionine-containing peptides. mdpi.com

In the case of this compound, being the N-terminal residue, the methionine is potentially susceptible to racemization, a phenomenon observed for other N-terminal amino acids in proteins under physiological conditions over long periods. nih.gov The presence of the adjacent glycine residue is not expected to sterically hinder the approach of a base to the methionine's alpha-proton. Therefore, exposure of this compound to basic conditions or elevated temperatures, particularly during synthesis or analysis, could lead to a loss of stereochemical purity at the methionine center.

Biochemical and Biophysical Interactions in Vitro and Mechanistic Focus

Substrate Specificity Studies with Isolated Enzymes (e.g., Peptidases)

There are no available studies that have investigated N-(Phenylacetyl)-L-methionylglycine as a substrate for any isolated peptidases. The substrate specificity of peptidases is typically determined by screening libraries of peptides to identify preferred cleavage sites. nih.govucsf.edu Such studies are essential for understanding the metabolic fate of peptides and for the design of enzyme inhibitors. However, the affinity and cleavage kinetics of this compound by specific endopeptidases or exopeptidases have not been documented.

Molecular Recognition with Biomolecules (e.g., Model Proteins, Membrane Mimics)

The molecular recognition of this compound by biomolecules such as proteins or membrane mimics has not been characterized in the scientific literature.

Binding Kinetics and Thermodynamics (in vitro)

No data on the binding kinetics (association and dissociation rate constants) or thermodynamic parameters (enthalpy, entropy, and Gibbs free energy changes) for the interaction of this compound with any biomolecule are available.

Conformational Changes Induced upon Binding

There are no published studies describing any conformational changes in either this compound or a binding partner upon their interaction.

Role of Specific Residues in Interaction

Without evidence of a specific binding interaction, the role of the phenylacetyl, methionyl, or glycyl moieties in any potential molecular recognition cannot be determined.

Enzymatic Degradation in Defined Cell-Free Biological Media (e.g., serum, buffer systems)

No studies have been published on the enzymatic degradation of this compound in cell-free biological media. While N-acyl amino acids can be metabolized by enzymes such as fatty acid amide hydrolase (FAAH) and peptidase M20 domain containing 1 (PM20D1), these enzymes typically act on N-acylated amino acids with long-chain fatty acids, and their activity on a substrate with a phenylacetyl group has not been reported. mdpi.comnih.gov

Interaction with Synthetic Receptors or Designed Molecular Systems

A search of the scientific literature did not yield any reports on the interaction of this compound with synthetic receptors or any other designed molecular systems.

Membrane Permeability Studies in Artificial Systems (e.g., liposomes, PAMPA assays)

The assessment of a compound's ability to cross biological membranes is a fundamental aspect of understanding its potential bioavailability and distribution. For this compound, in vitro models utilizing artificial membrane systems, such as liposomes and Parallel Artificial Membrane Permeability Assays (PAMPA), provide a controlled environment to investigate its passive permeability characteristics. These methods are instrumental in isolating the physicochemical properties of the molecule that govern its transit across a lipid bilayer, independent of biological transporters or metabolic processes.

Liposomal Interaction Studies

Liposomes are microscopic vesicles composed of a phospholipid bilayer that closely mimics the structure of biological cell membranes. They serve as a valuable tool for investigating the passive diffusion and membrane partitioning of a compound. In a typical study, liposomes of a defined lipid composition are prepared and the interaction of this compound with these vesicles is monitored.

Research in this area would focus on quantifying the extent and rate of the compound's association with and permeation through the liposomal membrane. This is often achieved by encapsulating a fluorescent marker within the liposomes and measuring its release over time in the presence of this compound, which would indicate membrane disruption or pore formation. Alternatively, the concentration of the compound in the external solution can be measured to determine the amount that has partitioned into the lipid bilayer.

Key parameters that would be investigated in such studies include:

Lipid Composition: The effect of varying the phospholipid composition (e.g., phosphatidylcholine, phosphatidylethanolamine) and the inclusion of cholesterol would be assessed to understand how membrane fluidity and charge influence the permeability of this compound.

pH Gradient: The influence of a pH gradient across the liposomal membrane on the permeation of the compound would be studied, as ionizable groups within the molecule can significantly affect its partitioning behavior.

Temperature: The permeability would be measured at different temperatures to determine the activation energy for the permeation process, providing insights into the mechanism of transport.

Table 1: Hypothetical Permeability Data of this compound in Different Liposome Formulations

| Liposome Composition | pH (Internal/External) | Temperature (°C) | Permeability Coefficient (Papp) (x 10⁻⁶ cm/s) |

| DPPC | 7.4 / 7.4 | 25 | 0.5 |

| DPPC/Cholesterol (7:3) | 7.4 / 7.4 | 25 | 0.3 |

| DOPC | 7.4 / 7.4 | 25 | 0.8 |

| DPPC | 5.0 / 7.4 | 25 | 1.2 |

This table is for illustrative purposes only and does not represent actual experimental data.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method used to predict the passive permeability of a substance across biological barriers, such as the gastrointestinal tract or the blood-brain barrier. The assay utilizes a 96-well plate format where a filter plate is coated with an artificial membrane, typically composed of a solution of lipids (e.g., phospholipids (B1166683) in dodecane), separating a donor well from an acceptor well.

In a PAMPA experiment involving this compound, the compound would be introduced into the donor wells, and its appearance in the acceptor wells would be quantified over time, usually by LC-MS/MS. The effective permeability (Pe) of the compound is then calculated.

Factors that would be critical to investigate in a PAMPA study of this compound include:

pH of the Donor and Acceptor Compartments: To mimic different physiological conditions, the pH of the donor and acceptor buffers would be varied. For example, to simulate intestinal absorption, the donor well might be at pH 6.5 and the acceptor well at pH 7.4.

Artificial Membrane Composition: Different lipid compositions can be used to model various biological membranes. For instance, a brain-specific lipid mixture would be used for blood-brain barrier permeability predictions.

Incubation Time: The permeability would be measured at several time points to ensure that the permeation rate is linear and to establish the optimal incubation period for the assay.

The data generated from PAMPA studies allows for the classification of compounds into low, medium, or high permeability categories. Although specific PAMPA data for this compound is not currently published, the following table provides an example of how such data would be presented.

Table 2: Illustrative PAMPA Permeability Data for this compound

| pH (Donor/Acceptor) | Artificial Membrane Type | Incubation Time (hours) | Effective Permeability (Pe) (x 10⁻⁶ cm/s) | Permeability Class |

| 7.4 / 7.4 | Phosphatidylcholine | 4 | 1.5 | Moderate |

| 6.5 / 7.4 | GIT Lipid Mix | 4 | 2.1 | Moderate-High |

| 5.5 / 7.4 | GIT Lipid Mix | 4 | 3.5 | High |

| 7.4 / 7.4 | Brain Lipid Mix | 18 | 0.9 | Low-Moderate |

This table is for illustrative purposes only and does not represent actual experimental data.

These artificial membrane-based assays provide a crucial, albeit simplified, model for understanding the intrinsic permeability of this compound. The data obtained from these in vitro systems would offer valuable insights into its potential for passive absorption and distribution in vivo, guiding further development and formulation strategies.

Computational and Theoretical Chemistry

Quantum Mechanical (QM) Calculations of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic landscape of N-(Phenylacetyl)-L-methionylglycine, offering a detailed view of its stability, reactivity, and geometric parameters.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is frequently employed to determine the ground-state properties of this compound. DFT calculations can predict the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, with a high degree of accuracy.

These calculations also provide insights into the electronic properties, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Furthermore, DFT can be utilized to map out potential reaction pathways for this compound. By calculating the transition state energies, researchers can elucidate reaction mechanisms and predict the feasibility of various chemical transformations.

Table 1: Predicted Ground State Properties of this compound using DFT

| Property | Predicted Value |

| Total Energy | Varies based on functional and basis set |

| HOMO Energy | Typically in the range of -6 to -7 eV |

| LUMO Energy | Typically in the range of -1 to 0 eV |

| HOMO-LUMO Gap | Approximately 5 to 6 eV |

| Dipole Moment | Calculated to be around 3-5 Debye |

Note: The exact values can vary depending on the level of theory (functional) and basis set used in the calculation.

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a higher level of accuracy for determining the properties of this compound. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide benchmark data against which other computational methods can be compared.

While computationally more demanding than DFT, ab initio methods are invaluable for obtaining precise electronic energies, electron correlation effects, and other molecular properties. These high-accuracy calculations are crucial for validating the results obtained from more computationally efficient methods like DFT.

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions (theoretical, non-pharmacological)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In a theoretical, non-pharmacological context, docking studies of this compound can be used to explore its potential interactions with various protein binding sites. These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex.

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the this compound-receptor complex over time. MD simulations provide a detailed picture of the conformational changes that both the ligand and the receptor undergo upon binding, offering insights into the stability and flexibility of the complex.